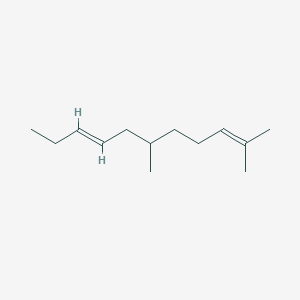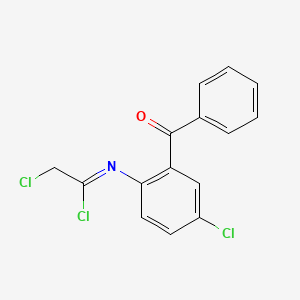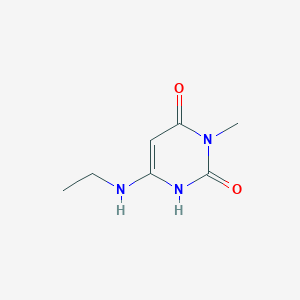
Microline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microline is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Microline can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the use of preparative liquid chromatography, which allows for the isolation and purification of the compound . This method is particularly useful for obtaining high-purity samples for research purposes.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale preparative liquid chromatography. This method is chosen for its efficiency in handling large quantities of the compound while maintaining high purity levels . The process typically includes solvent delivery, sample introduction, flow splitting, detection, and fraction collection.
Analyse Des Réactions Chimiques
Types of Reactions
Microline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine to substitute hydrogen atoms in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides of this compound, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Microline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of presbyopia.
Industry: Utilized in the production of high-purity chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which Microline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the treatment of presbyopia, this compound acts on the eye’s lens, improving its ability to focus on nearby objects . This action is mediated through the modulation of lens elasticity and accommodation.
Comparaison Avec Des Composés Similaires
Microline is often compared with other compounds that have similar properties and applications. Some of these compounds include:
Pilocarpine: Used in ophthalmology for similar purposes as this compound.
Atropine: Another compound used in eye treatments, but with different mechanisms of action.
Tropicamide: Employed in eye examinations to dilate the pupil.
This compound stands out due to its unique combination of stability, reactivity, and therapeutic potential, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
60958-71-6 |
|---|---|
Formule moléculaire |
C14H15ClO5 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
4-[(Z)-1-chloroprop-1-enyl]-5,11-dihydroxy-8-methyl-6,12-dioxatetracyclo[6.2.2.01,9.05,11]dodec-3-en-2-one |
InChI |
InChI=1S/C14H15ClO5/c1-3-8(15)7-4-10(16)12-5-9(12)11(2)6-19-13(7,17)14(12,18)20-11/h3-4,9,17-18H,5-6H2,1-2H3/b8-3- |
Clé InChI |
YTCQFLFGFXZUSN-BAQGIRSFSA-N |
SMILES isomérique |
C/C=C(/C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)\Cl |
SMILES canonique |
CC=C(C1=CC(=O)C23CC2C4(COC1(C3(O4)O)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)


![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)






